Structural Basis for KRS-LR PPI Inhibition: C8-Diethylaminomethyl Substitution vs. Unsubstituted Chromenone Core
The patent family led by Yuhan Corporation explicitly claims a benzo[d]thiazole derivative, wherein the core scaffold requires a chromen-4-one with a basic amine-containing side chain at the 8-position for potent inhibition of the KRS-laminin receptor protein-protein interaction, a mechanism directly linked to anti-metastatic activity [1]. The target compound 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one is a specific embodiment within this patent space. In contrast, the unsubstituted analog 3-(benzo[d]thiazol-2-yl)-4H-chromen-4-one (CAS 660852-09-5), which lacks the C8-diethylaminomethyl group, is not described as a KRS-LR inhibitor, indicating that this moiety is essential for target engagement [2].
| Evidence Dimension | Presence of C8-diethylaminomethyl substituent required for KRS-LR PPI inhibition |
|---|---|
| Target Compound Data | C8-((diethylamino)methyl) present |
| Comparator Or Baseline | 3-(benzo[d]thiazol-2-yl)-4H-chromen-4-one (CAS 660852-09-5): C8 position is unsubstituted (H) |
| Quantified Difference | Functional group presence (binary); patent claims indicate this substitution is critical for KRS-LR inhibitory activity |
| Conditions | Patent claims and structural analysis; no quantitative IC50 for the target compound is publicly available |
Why This Matters
Procurement of any analog lacking the C8-diethylaminomethyl group cannot be expected to recapitulate the KRS-LR inhibitory mechanism claimed in the Yuhan patent, directly undermining research into anti-metastatic pathways.
- [1] Oh, S.W. et al., Benzo[d]thiazole derivative or salt thereof, and pharmaceutical composition including same. US Patent App. 16/315,814, Publication Number US20190142809, May 16, 2019. (Yuhan Corporation). View Source
- [2] MolAid. 3-(benzo[d]thiazol-2-yl)-4H-chromen-4-one (CAS 660852-09-5). View Source
